1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride
Overview
Description
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H14N4O.HCl. It is known for its unique structure, which includes an oxazole ring fused to a pyridine ring, and a piperidine moiety.
Preparation Methods
The synthesis of 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Scientific Research Applications
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound has a similar oxazole-pyridine structure but differs in the piperidine moiety, which is replaced by a pyrrolidine ring.
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10;/h1-2,5,8H,3-4,6-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQKYQDAHFSPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-92-9 | |
Record name | 4-Piperidinamine, 1-oxazolo[4,5-b]pyridin-2-yl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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